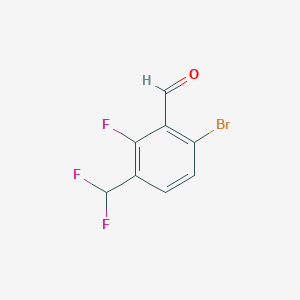

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” is a complex organic compound that contains a benzaldehyde group, which is often used in the synthesis of various organic compounds due to its reactivity . The bromo, difluoromethyl, and fluoro substituents on the benzene ring can potentially influence the compound’s reactivity and properties .

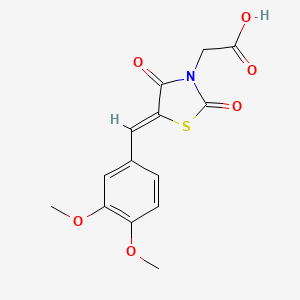

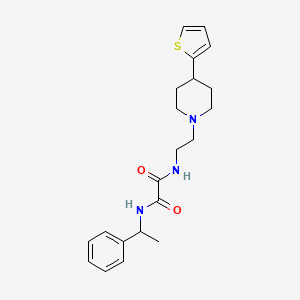

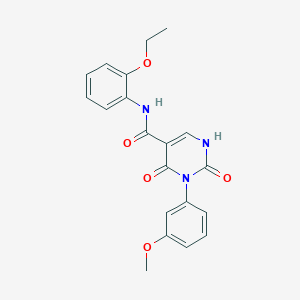

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” would consist of a benzene ring with bromo, difluoromethyl, and fluoro substituents, and an aldehyde group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

The chemical reactions of “6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” would likely be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, as well as the halogen substituents, which can participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” would be influenced by its molecular structure. For example, the presence of halogen substituents might increase its molecular weight and influence its polarity .Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of bromo-fluorobenzaldehyde, including 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde, have potential applications in antimicrobial activities. Studies have shown the synthesis of various compounds derived from bromo-fluorobenzaldehydes and their subsequent screening for antimicrobial effectiveness against various strains of bacteria and fungi (Jagadhani et al., 2014), (Babu et al., 2015).

Analytical Chemistry and Quality Control

In the field of analytical chemistry, 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde has been utilized in the analysis and separation of regioisomer impurities. This is particularly significant in the synthesis of active pharmaceutical ingredients (APIs), where controlling the purity of the starting material is crucial due to potential genotoxicity (Shen et al., 2016).

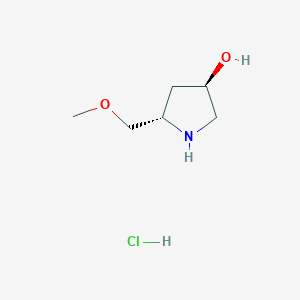

Synthesis of Novel Compounds

The compound has been employed in the synthesis of various novel chemical structures. This includes the creation of benzothiazepines, pyrazolines, and quinoline derivatives which have potential applications in medicinal chemistry and material science (Jagadhani et al., 2015), (Hu et al., 2003).

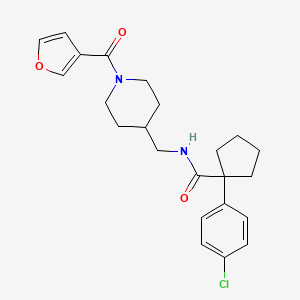

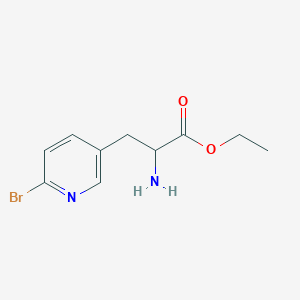

Applications in Drug Synthesis

The compound also plays a role in the synthesis of key intermediates for drug discoveries. For instance, it has been used in the efficient synthesis of compounds like methyl 4-bromo-2-methoxybenzoate, demonstrating its significance in pharmaceutical research (Chen Bing-he, 2008).

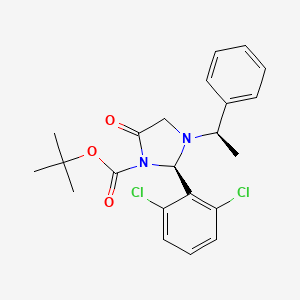

Research on Molecular Structure and Properties

Detailed studies have been conducted on the molecular structure and vibrational spectra of analogs of bromo-fluorobenzaldehyde. These studies help in understanding the properties of the compound and its derivatives, which is valuable for designing new materials and drugs (Parlak et al., 2014), (Tursun et al., 2015).

Mechanism of Action

The mechanism of action of “6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde” would depend on its specific application. For example, if used as a pharmaceutical, it might interact with biological targets through various non-covalent interactions.

Future Directions

properties

IUPAC Name |

6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYWELFYYPPGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)F)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)

![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)